(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757307
InChI: InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13757307

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester -

Specification

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name methyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1
Standard InChI Key MYTHHFXBEMWAKN-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)C(=O)OC)N
SMILES CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Benzoic acid methyl ester: Aromatic ring with a methyl ester substituent at the para position.

  • Ethyl linker: Connects the aromatic core to the Boc-protected amine.

  • Boc-protected amine: A tert-butoxycarbonyl group shields the primary amine, enhancing stability during synthetic processes .

The (S)-configuration at the chiral center dictates its spatial arrangement, influencing interactions in biological systems and synthetic pathways .

Table 1: Molecular Descriptors

PropertyValueSource
IUPAC Namemethyl (S)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol (free base)
CAS Number2376143-21-2 (hydrochloride)
InChI KeyYDNOMDXSZOOWFR-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions:

  • Mitsunobu Reaction: Stereoselective coupling of 3-(hydroxymethyl)benzoic acid methyl ester with a Boc-protected amino alcohol ensures retention of the (S)-configuration .

  • Protection/Deprotection: The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, preventing unwanted side reactions at the amine site .

  • Crystallization: The hydrochloride salt form (CAS 2376143-21-2) is isolated for improved stability, with a molecular weight of 315.79 g/mol .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingDIAD, PPh₃, THF, 0°C → RT78%
ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C92%

Physicochemical Properties

Thermal and Solubility Data

While direct measurements for the free base are scarce, analogous compounds and hydrochloride salt data provide insights:

  • Melting Point: ~107–109°C (hydrochloride form) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Optical Rotation: [α]²⁵D = +12.5° (c = 1.0 in CHCl₃), confirming chiral purity .

Table 3: Spectroscopic Signatures

TechniqueKey SignalsReference
¹H NMRδ 7.78–7.22 (aromatic H), δ 1.47 (Boc CH₃)
FT-IR1744 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O)

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s orthogonality allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the compound has been used to introduce chiral β-amino acids into antimicrobial peptides .

Prodrug Development

Methyl ester prodrugs leverage enzymatic hydrolysis (e.g., esterases) for controlled drug release. Preclinical studies highlight its role in enhancing bioavailability of carboxylic acid-containing therapeutics .

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